Silandrin
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Overview
Description
Silandrin is a flavonolignan compound isolated from the milk thistle plant, Silybum marianum. It is known for its hepatoprotective properties, which means it helps protect the liver from damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silandrin can be synthesized through various chemical reactions involving flavonoid and lignan precursors. One common method involves the coupling of flavonoid and lignan units through oxidative coupling reactions. These reactions typically require catalysts such as copper or iron salts and are carried out under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction of silymarin from the seeds of Silybum marianum. The extraction process uses polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extract is then purified to isolate this compound along with other flavonolignans .
Chemical Reactions Analysis
Types of Reactions: Silandrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce quinones, while reduction can yield dihydrothis compound .
Scientific Research Applications
Silandrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of flavonolignans and their derivatives.
Biology: Investigated for its role in protecting liver cells from oxidative stress and damage.
Medicine: Explored for its potential therapeutic effects in treating liver diseases, such as hepatitis and cirrhosis.
Industry: Utilized in the formulation of dietary supplements and herbal remedies aimed at improving liver health
Mechanism of Action
Silandrin exerts its effects through several mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in liver cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation in the liver.
Cell Membrane Stabilization: this compound stabilizes cell membranes, preventing the entry of toxins and protecting liver cells from damage
Comparison with Similar Compounds
Silandrin is unique among flavonolignans due to its specific chemical structure and biological activities. Similar compounds include:
Silybin: The most abundant flavonolignan in silymarin, known for its potent hepatoprotective effects.
Silydianin: Another flavonolignan with hepatoprotective properties, but less studied compared to silybin.
Silychristin: Known for its antioxidant and anti-inflammatory activities, similar to this compound
In comparison, this compound has shown unique properties in specific studies, such as its ability to inhibit certain enzymes and pathways involved in liver damage, making it a valuable compound for further research and therapeutic applications .
Properties
CAS No. |
70815-32-6 |
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Molecular Formula |
C25H22O9 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3 |
InChI Key |
CRPGUMMYQABYES-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
melting_point |
234 - 236 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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